molecular formula C27H42N2O B12402022 CB2R-IN-3

CB2R-IN-3

Cat. No.: B12402022
M. Wt: 410.6 g/mol
InChI Key: IWSAHCNAMZYEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB2R-IN-3 is a selective antagonist of the cannabinoid type 2 receptor (CB2R). It has a high affinity for human CB2R and specific selectivity over the cannabinoid type 1 receptor (CB1R) . This compound is often used in scientific research to study the role of CB2R in various physiological and pathological processes.

Chemical Reactions Analysis

CB2R-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparison with Similar Compounds

CB2R-IN-3 is unique in its high selectivity for CB2R over CB1R, which minimizes the psychoactive effects associated with CB1R activation. Similar compounds include:

These compounds share similar therapeutic potential but differ in their specific mechanisms of action and selectivity profiles.

Properties

Molecular Formula

C27H42N2O

Molecular Weight

410.6 g/mol

IUPAC Name

N-(1-adamantyl)-5-pentyl-2-(pentylamino)benzamide

InChI

InChI=1S/C27H42N2O/c1-3-5-7-9-20-10-11-25(28-12-8-6-4-2)24(16-20)26(30)29-27-17-21-13-22(18-27)15-23(14-21)19-27/h10-11,16,21-23,28H,3-9,12-15,17-19H2,1-2H3,(H,29,30)

InChI Key

IWSAHCNAMZYEBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C=C1)NCCCCC)C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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